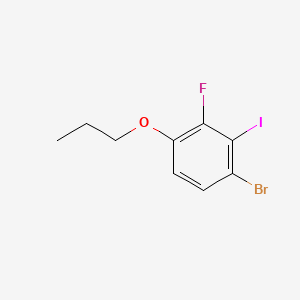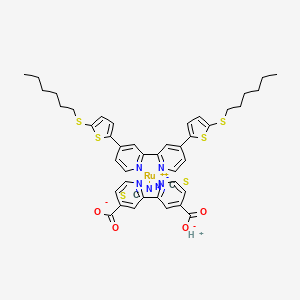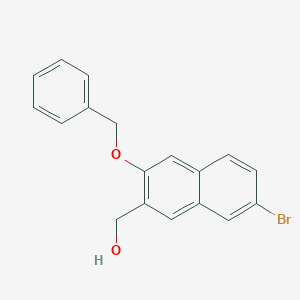
4-Iodo-3-(trifluoromethyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C13H8F3I. It is a biphenyl derivative where one of the phenyl rings is substituted with an iodine atom at the 4-position and a trifluoromethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. For instance, 4-iodobenzotrifluoride can be coupled with phenylboronic acid under these conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-(trifluoromethyl)biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Oxidation and Reduction: The trifluoromethyl group can influence the reactivity of the compound in oxidation and reduction reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, DMF (dimethylformamide), and THF (tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biphenyl derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
4-Iodo-3-(trifluoromethyl)biphenyl has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Pharmaceutical Research:
Mechanism of Action
The mechanism of action of 4-Iodo-3-(trifluoromethyl)biphenyl in various applications depends on its chemical structure. The iodine atom and trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules. For example, in coupling reactions, the iodine atom can facilitate the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps involving palladium catalysts .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 4-Iodobenzotrifluoride
- 4-Iodo-3-(trifluoromethyl)benzoic acid
Uniqueness
4-Iodo-3-(trifluoromethyl)biphenyl is unique due to the specific positioning of the iodine and trifluoromethyl groups on the biphenyl structure. This arrangement can influence the compound’s reactivity and properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H8F3I |
|---|---|
Molecular Weight |
348.10 g/mol |
IUPAC Name |
1-iodo-4-phenyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8F3I/c14-13(15,16)11-8-10(6-7-12(11)17)9-4-2-1-3-5-9/h1-8H |
InChI Key |
FDLAWTXIGNJEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


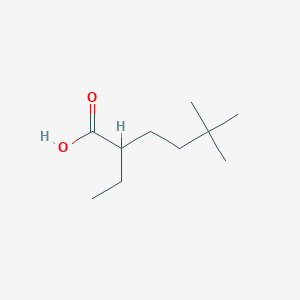
![N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide](/img/structure/B14770262.png)
![N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-{[(2S,3S,4R](/img/structure/B14770269.png)
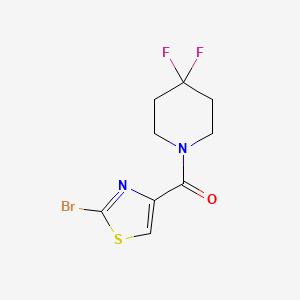

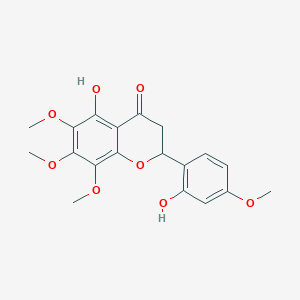
![2-[1-[3-Fluoro-4-(2-fluorophenoxy)phenyl]pyrrolidin-2-yl]acetic acid](/img/structure/B14770281.png)
